2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide
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Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying its handling and storage requirements.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to improve its properties.
I hope this general approach helps! If you have any specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3S/c1-17-7-13-20(14-8-17)29-25-23(35(33,34)21-5-3-2-4-6-21)24(27)31(30-25)16-22(32)28-15-18-9-11-19(26)12-10-18/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWSOWCWYHTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide |
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